molecular formula C21H21NO2S B12613878 3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one CAS No. 918543-42-7

3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one

Cat. No.: B12613878
CAS No.: 918543-42-7
M. Wt: 351.5 g/mol
InChI Key: IODHUWFYLWQHBY-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one is a complex organic compound with a unique structure that includes a pyridinone core substituted with methoxyphenyl and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as substituted anilines and ketones.

    Introduction of the Methoxyphenyl Group: This step involves the use of a methoxyphenyl halide in a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The pyridinone core can be reduced under specific conditions to form dihydropyridinone derivatives.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridinone derivatives.

    Substitution: Brominated or nitrated derivatives of the methoxyphenyl group.

Scientific Research Applications

3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.

    Materials Science: Possible applications in the development of organic electronic materials.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its sulfanyl and methoxyphenyl groups. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.

    Sulfanyl-substituted pyridinones: Compounds with similar sulfanyl and pyridinone structures.

Uniqueness

3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

918543-42-7

Molecular Formula

C21H21NO2S

Molecular Weight

351.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)sulfanyl-4,5,6-trimethyl-1-phenylpyridin-2-one

InChI

InChI=1S/C21H21NO2S/c1-14-15(2)20(25-19-12-10-18(24-4)11-13-19)21(23)22(16(14)3)17-8-6-5-7-9-17/h5-13H,1-4H3

InChI Key

IODHUWFYLWQHBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)C(=C1C)SC2=CC=C(C=C2)OC)C3=CC=CC=C3)C

Origin of Product

United States

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